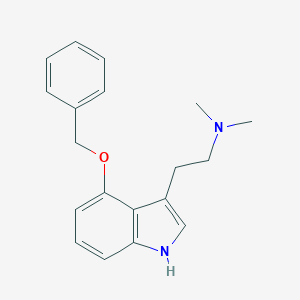

O-Benzyl Psilocin

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHERKDDDEMCCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543983 | |

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28383-23-5 | |

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Synthetic Methodologies for Indole Alkaloids in Research

Indole (B1671886) alkaloids are a large and diverse family of naturally occurring compounds, with over 4,100 known members. encyclopedia.pub Many of these compounds exhibit significant biological activities and have been developed into important pharmaceuticals, including the antiarrhythmic agent ajmaline (B190527) and the antitumor agent vincristine. encyclopedia.pub The structural complexity and pharmacological importance of indole alkaloids have made them attractive targets for synthetic chemists for decades. nih.gov

The development of novel and efficient synthetic methodologies is crucial for several reasons:

Access to Complex Structures: Natural sources often provide only minute quantities of these complex molecules. researchgate.net Chemical synthesis offers a reliable and scalable route to produce these compounds for research and therapeutic use.

Structural Analogs: Synthesis allows for the creation of structural analogs with modified properties. These analogs are invaluable for structure-activity relationship (SAR) studies, which investigate how specific structural features of a molecule contribute to its biological activity. grinnell.edu

Therapeutic Potential: Many indole alkaloids, such as those from the Aspidosperma and Strychnos families, exhibit promising antimitotic and anticancer activities. grinnell.edursc.org Synthetic efforts are aimed at optimizing these properties to develop new and more effective drugs.

Recent advancements in synthetic chemistry, including photoredox catalysis and radical cascade reactions, have enabled the collective asymmetric total synthesis of numerous monoterpene indole alkaloids. nih.gov These methods allow for the construction of complex molecular architectures in a more efficient and environmentally friendly manner. nih.gov

Strategic Importance of Protecting Groups in Complex Organic Synthesis

In the synthesis of complex molecules like indole (B1671886) alkaloids, protecting groups play a pivotal role. These are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction. After the desired transformation is complete, the protecting group is removed to reveal the original functional group.

The use of protecting groups is essential for:

Chemoselectivity: Many organic molecules possess multiple reactive sites. Protecting groups allow chemists to selectively mask certain functional groups, directing the reaction to the desired location. For instance, in indole chemistry, the nitrogen atom of the indole ring is often protected to prevent unwanted side reactions during electrophilic substitution at the C3 position. bhu.ac.in

Stability: Some functional groups are sensitive to the reaction conditions required for other transformations. Protecting groups can stabilize these sensitive moieties, preventing their degradation.

Enabling Reactions: The introduction of a protecting group can sometimes facilitate a desired reaction. For example, certain N-protecting groups on the indole ring can direct lithiation to the C2 position. bhu.ac.in

A key aspect of protecting group strategy is "orthogonal protection," where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. This allows for the sequential unmasking and reaction of different functional groups within the same molecule. nih.gov

Overview of O Benzyl Psilocin S Role As a Synthetic Intermediate

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound (4-benzyloxy-N,N-dimethyltryptamine) reveals a logical pathway for its synthesis, starting from commercially available precursors. The primary disconnection breaks the molecule down into three key fragments: the protected 4-hydroxyindole (B18505) core, the dimethylaminoethyl side chain, and the benzyl protecting group.

The tryptamine (B22526) side chain can be introduced at the C3 position of the indole ring. This suggests a precursor such as a 4-benzyloxy-indole derivative that can be functionalized to append the desired side chain. The dimethylamino functionality points towards a reductive amination step using dimethylamine. The benzyl ether protecting the 4-hydroxyl group is crucial to prevent unwanted side reactions during the synthesis and can be introduced via a Williamson ether synthesis or similar benzylation methods. This leads back to the readily available starting material, 4-hydroxyindole.

Optimized Synthetic Routes to this compound

Several synthetic routes have been developed and optimized to produce this compound efficiently. These routes generally follow the strategic disconnections identified in the retrosynthetic analysis.

Precursor Synthesis via 4-Hydroxyindole Functionalization

The synthesis typically commences with 4-hydroxyindole as the starting material. scispace.comresearchgate.netnih.gov The initial step involves the protection of the hydroxyl group to prevent its reaction in subsequent steps. While acetylation has been explored, benzylation is a common strategy. scispace.comnih.gov

One of the most established methods for introducing the side chain at the C3 position is the Speeter-Anthony tryptamine synthesis. thieme-connect.com This involves reacting the protected 4-hydroxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. nih.govgoogle.com This intermediate is then reacted with dimethylamine to yield the corresponding glyoxamide, 2-(4-(benzyloxy)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide. nih.govgoogle.com

| Starting Material | Reagents | Intermediate | Reference |

| 4-Hydroxyindole | 1. Benzyl bromide, base2. Oxalyl chloride3. Dimethylamine | 2-(4-(benzyloxy)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | nih.govgoogle.com |

| 4-Benzyloxy-indole | 1. Oxalyl chloride2. Dimethylamine | 2-(4-(benzyloxy)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | nih.govacs.org |

Selective Benzylation Strategies for the 4-Hydroxyl Group

The selective benzylation of the 4-hydroxyl group of 4-hydroxyindole is a critical step. acs.org Standard procedures involve the use of a benzyl halide, such as benzyl bromide, in the presence of a base. nih.gov The choice of base and reaction conditions is important to ensure selective O-alkylation over N-alkylation of the indole ring.

In some approaches, the benzylation is performed at the beginning of the synthesis, protecting the hydroxyl group on the 4-hydroxyindole starting material. nih.govgoogle.com This protected intermediate, 4-benzyloxyindole, is then carried through the subsequent steps of side-chain formation. nih.govacs.org

Reductive Amination and Tryptamine Side Chain Formation

The final step in the formation of the this compound is the reduction of the glyoxamide intermediate. nih.gov Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly employed for this transformation, which reduces the two carbonyl groups of the glyoxamide to methylene (B1212753) groups, thus forming the desired N,N-dimethyltryptamine side chain. scispace.comnih.gov The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). scispace.com

Alternative methods for tryptamine synthesis have been explored, such as the Henry reaction followed by reduction, or metal-catalyzed cross-coupling reactions. tci-thaijo.orgugent.be However, the Speeter-Anthony approach remains a widely used and reliable method for preparing this compound. thieme-connect.com Another approach involves the reductive amination of an indoleacetaldehyde intermediate, which can be formed from the corresponding tryptophan analog through oxidative decarboxylation. google.com

| Intermediate | Reducing Agent | Product | Reference |

| 2-(4-(benzyloxy)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | Lithium aluminum hydride (LiAlH4) | This compound | nih.gov |

| 4-Benzyloxy-indole-3-acetaldehyde | Dimethylamine, reducing agent | This compound | google.com |

Scale-Up Considerations and Process Intensification for this compound Production

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges that require process intensification and optimization. One of the primary concerns is the cost and handling of reagents, particularly on a large scale. For instance, the use of expensive reagents like tetrabenzyl pyrophosphate in subsequent steps for psilocybin synthesis has led to the development of more atom-efficient alternatives like phosphorus oxychloride. nih.gov

The purification of intermediates and the final product is another critical aspect. Chromatographic purification, which is common in lab-scale syntheses, is often impractical and costly for large-scale production. scispace.comresearchgate.net Therefore, developing synthetic routes that yield products of high purity through simple filtration or crystallization is highly desirable. researchgate.netnih.gov Sherwood et al. described a scalable synthesis of psilocybin, which involves the synthesis of this compound, with a focus on high purity through non-chromatographic methods. nih.gov

Challenges in the Synthesis of this compound and Related Benzylated Intermediates

The synthesis of this compound is not without its difficulties. The stability of intermediates and the potential for side reactions are significant challenges. For example, the 4-O-benzyl derivative of 4-hydroxyindole can be somewhat unstable under certain conditions. scispace.com

During the reduction of the glyoxamide intermediate with LiAlH4, careful control of the reaction conditions is necessary to avoid the formation of byproducts. nih.gov In some cases, prolonged reaction times at reflux can lead to decomposition. nih.gov

Furthermore, in the context of synthesizing psilocybin from this compound, the subsequent phosphorylation and deprotection steps have their own set of challenges. The dibenzyl-protected phosphate intermediate can be labile, and the removal of the benzyl groups can sometimes be problematic. scispace.comnih.gov One notable issue is the potential for the intramolecular migration of a benzyl group from the phosphate to the dimethylamine, forming a zwitterionic byproduct that complicates purification. nih.govdiva-portal.org

Utility in the Synthesis of Psilocybin Analogs

The synthesis of psilocybin, the phosphorylated prodrug of psilocin, has historically been challenging due to the lability of intermediates. diva-portal.org The use of a benzyl-protected phosphorylating reagent is a common strategy in these syntheses. thieme-connect.com this compound serves as a key precursor in this process, facilitating the introduction of the phosphate group.

O-Phosphorylation Strategies from this compound Precursors

The phosphorylation of psilocin to psilocybin is a critical and often problematic step in its synthesis. thieme-connect.com Early methods involved the use of unstable reagents like O,O-dibenzylphosphoryl chloride, resulting in low yields. nih.govrexresearch1.com A significant improvement was the use of the more stable crystalline reagent, tetra-benzyl-pyrophosphate (TBPP). nih.gov This reagent reacts with the O-lithium salt of psilocin, generated by treatment with butyllithium (B86547), to form the O,O-dibenzyl ester of psilocybin. rexresearch1.comneuly.com Subsequent removal of the benzyl groups via catalytic hydrogenation yields psilocybin. rexresearch1.comresearchgate.net

Another approach involves the direct phosphorylation of psilocin using phosphorus oxychloride (POCl3), which circumvents the need for benzyl protecting groups and their subsequent removal, thus improving atom economy. acs.org However, the use of benzylated psilocin is thought to potentially lead to an easier phosphorylation and higher purity of the final product. diva-portal.org

Mitigating Side Reactions and Instability during Phosphorylation

The phosphorylation of psilocin is fraught with challenges, including the instability of intermediates and the occurrence of side reactions. diva-portal.orgacs.org The O,O-dibenzyl ester of psilocybin is notably labile and can rapidly hydrolyze in the presence of water, complicating purification. rexresearch1.com

One significant side reaction is the intramolecular migration of a benzyl group from the phosphate oxygen to the dimethylamine nitrogen, forming a zwitterionic N,O-dibenzyl phosphate derivative. thieme-connect.comnih.govtotal-synthesis.com This rearrangement product, while initially unexpected, has been leveraged to simplify purification due to its limited solubility, allowing for isolation by simple filtration. thieme-connect.comresearchgate.netscispace.com Careful control of reaction conditions, such as temperature, is crucial to manage this rearrangement and minimize other unwanted side reactions. researchgate.net For instance, maintaining the reaction at –78 °C during the addition of butyllithium and TBPP, followed by a slow warm-up to –20 °C, has been found to promote clean conversion. researchgate.net

Mechanistic Investigations of Benzyl Group Migration in Phosphorylation Intermediates

The intramolecular migration of a benzyl group during the phosphorylation of psilocin is a key mechanistic feature that has been the subject of investigation. acs.orgtotal-synthesis.com Initially, it was believed that the labile O,O-dibenzyl ester intermediate underwent hydrolysis. diva-portal.org However, further studies, including 2D NMR analyses, confirmed the spontaneous intramolecular migration of one of the benzyl groups to form a zwitterionic N,O-dibenzyl phosphate derivative. nih.govresearchgate.netscispace.comgoogle.com This rearrangement is highly dependent on reaction parameters, and a poor understanding of these factors can lead to significant challenges in scaling up the synthesis. acs.orgtotal-synthesis.com The formation of this zwitterion can sometimes result in ultrafine particles that are difficult to filter, highlighting the need for precise process control. acs.org

Application in the Development of Novel Psilocin Prodrugs

The inherent instability of psilocin has driven the development of more stable prodrugs. acs.org this compound serves as a valuable scaffold for creating these novel prodrugs through late-stage diversification and orthogonal derivatization strategies.

Late-Stage Diversification from this compound Scaffolds

A late-stage diversification strategy using this compound allows for the efficient synthesis of a variety of psilocin prodrugs. acs.org This approach involves a one-pot deprotection of the benzyl group followed by functionalization, which avoids the need to isolate the sensitive psilocin intermediate. acs.org This method has been used to synthesize a library of psilocin ester prodrugs by reacting the in situ generated psilocin with various electrophiles. acs.org The choice and amount of base used in this step are critical to prevent competing N-acylation at the indole nitrogen. acs.org This strategy has enabled the creation of numerous new chemical entities with diverse cleavable moieties at the 4-hydroxy position, aiming to modulate the pharmacokinetic profiles and reduce the duration of psychedelic effects. nih.gov

Orthogonal Derivatization for Complex Prodrug Architectures

In some cases during the synthesis of psilocin prodrugs, the indole-NH group can interfere with the desired modifications at the 4-OH position, making orthogonal derivatization challenging. nih.govbiorxiv.orgresearchgate.net To overcome this, a protecting group can be introduced to mask the indole-NH. nih.govbiorxiv.org For example, a triisopropylsilyl (TIPS) group has been used to protect the indole nitrogen, allowing for selective derivatization of the 4-hydroxyl group. nih.govbiorxiv.org This orthogonal strategy enables the construction of more complex prodrug architectures and the synthesis of a wider range of derivatives that would otherwise be difficult to access. nih.govbiorxiv.org

Synthesis of Radiolabeled and Deuterated Tryptamine Analogs for Pharmacological Research

Incorporating Isotopic Labels via Benzyl-Protected Routes

The synthesis of isotopically labeled tryptamine analogs, such as deuterated or radiolabeled (e.g., Tritium [³H] or Carbon-14 [¹⁴C]) versions of psilocin, is essential for in-depth pharmacological research, including absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.org Benzyl-protected intermediates play a critical role in these synthetic routes, offering a stable scaffold upon which the isotopic label can be incorporated before the final, active compound is revealed. nih.gov

The use of a 4-benzyloxyindole precursor provides a robust starting point for multi-step syntheses. nih.gov The benzyl group effectively masks the reactive phenolic hydroxyl, preventing unwanted side reactions during the introduction of the isotopic label. nih.govresearchgate.net Once the label is securely in place, the benzyl protecting group can be cleanly removed, typically through catalytic hydrogenolysis (e.g., using palladium on carbon), to yield the final labeled tryptamine. nih.gov

For example, the synthesis of ³H-labeled psilocin has been successfully achieved starting from a benzyl-protected 4-hydroxyindole. nih.gov The key labeling step in this route involves the reduction of an intermediate with a radiolabeled reducing agent, such as ³H-lithium aluminum hydride. The subsequent debenzylation furnishes the desired ³H-psilocin in good yield. nih.gov A similar strategy has been employed for ¹⁴C-labeling, demonstrating the versatility of the benzyl-protected route. nih.gov This method provides a significant improvement in yield and efficiency compared to earlier protocols. nih.gov

The table below details examples of isotopically labeled psilocin synthesized via routes involving benzyl protection.

| Isotopic Label | Protected Starting Material | Key Labeling Reagent / Step | Final Labeled Product | Reference |

| Carbon-14 (¹⁴C) | 4-Benzyloxyindole | Introduction of a ¹⁴C-labeled side chain precursor. | ¹⁴C-Psilocin | nih.gov |

| Tritium (³H) | 4-Benzyloxyindole derivative | Reduction with ³H-Lithium aluminum hydride (³H-LiAlH₄). | ³H-Psilocin | nih.gov |

This table illustrates the application of benzyl-protected precursors in the synthesis of radiolabeled psilocin for research purposes.

These labeling methods are crucial for quantitatively tracking the molecule and its metabolites in biological systems, providing invaluable data on pharmacokinetics and receptor binding dynamics that cannot be obtained otherwise. acs.org The stability and reliability of the benzyl-protected synthetic pathway make it a cornerstone for producing the high-purity labeled compounds required for rigorous pharmacological investigation. nih.gov

Deprotection Methodologies for O Benzyl Psilocin Derivatives

Catalytic Hydrogenolysis for O-Benzyl Group Removal

Catalytic hydrogenolysis is the most prevalent and widely applied method for the cleavage of the O-benzyl ether in O-benzyl psilocin and its phosphorylated analogues. rexresearch1.compsilocybin-research.comgoogle.com This technique involves the reaction of the benzyl-protected compound with hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). nih.govmdpi.com The reaction cleaves the carbon-oxygen bond of the ether, liberating the free hydroxyl group of psilocin and producing toluene (B28343) as a byproduct. organic-chemistry.org

The general transformation can be represented as: this compound + H₂ --(Pd/C)--> Psilocin + Toluene

This method is favored for its high efficiency and the relatively mild conditions under which it can be performed, which are crucial for preserving the integrity of the sensitive psilocin molecule. rexresearch1.commdpi.com

The efficiency of the palladium-catalyzed debenzylation is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the catalyst loading, hydrogen pressure, reaction time, and temperature.

Research has demonstrated that catalytic hydrogenolysis can be successfully carried out using a 10 wt% Pd/C catalyst under a hydrogen atmosphere. thieme-connect.com In some procedures, the reaction is complete within 30 minutes at atmospheric pressure. thieme-connect.com Other protocols employ higher pressures, such as shaking the reaction mixture under 60 psig of hydrogen for several hours to ensure the complete removal of the benzyl (B1604629) group. researchgate.net

The optimization of these conditions is crucial for maximizing yield and purity. For instance, studies on the debenzylation of related phosphate (B84403) compounds have systematically investigated the equivalents of reagents and catalyst loading to achieve high conversion rates in short reaction times. While not specific to this compound, the principles from related debenzylations, such as those for protected cannabidiol (B1668261) (CBD), offer insight into the optimization process. These studies often involve screening different palladium sources (e.g., Pd(OAc)₂, Pd/C), varying catalyst molar percentages, and adjusting the equivalents of a hydrogen source, like the silanes used in transfer hydrogenolysis. acs.orgnih.gov

Table 1: Example of Optimization Parameters for Palladium-Catalyzed Debenzylation of a Dibenzyl Phosphate This table is illustrative of a typical optimization process for benzyl group removal from a complex molecule, based on data from related research. acs.orgnih.gov

| Entry | Catalyst (mol %) | Silane (equiv) | Base (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | Et₃SiH (2) | Et₃N (0.2) | 56 |

| 2 | Pd(OAc)₂ (5) | Et₃SiH (2.5) | Et₃N (0.2) | 80 |

| 3 | Pd(OAc)₂ (5) | Et₃SiH (2.5) | None | 0 |

| 4 | Pd/C (20) | Et₃SiH (2.5) | Et₃N (0.2) | 0 |

The choice of solvent plays a significant role in the outcome of the debenzylation reaction. Solvents commonly used for the hydrogenolysis of this compound derivatives include methanol, benzene, toluene, and tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.netdiva-portal.org The selection of solvent can influence reaction rate and minimize the formation of byproducts. For example, some researchers have noted that using THF or toluene can help reduce the formation of certain side-products. nih.gov

Additives are also employed to enhance the reaction or to facilitate subsequent steps. In one approach, the catalytic O-debenzylation of 4-benzyloxy-N,N-dimethyltryptamine is performed in the presence of acetic anhydride (B1165640) and sodium acetate. rexresearch1.compsilocybin-research.comresearchgate.net This one-pot procedure simultaneously removes the benzyl group and acetylates the newly formed hydroxyl group, directly yielding the 4-acetoxy prodrug and avoiding the isolation of the unstable psilocin intermediate. rexresearch1.com The choice and quantity of a base, such as cesium carbonate (Cs₂CO₃), can also be critical in preventing undesired side reactions like N-acylation on the indole (B1671886) ring. nih.gov In other contexts, hydrogen transfer reagents like formic acid or 1,4-cyclohexadiene (B1204751) can be used as the hydrogen source in place of hydrogen gas, which can sometimes offer greater selectivity. organic-chemistry.org

Optimization of Palladium-Catalyzed Conditions

Alternative Chemical Deprotection Strategies

While catalytic hydrogenolysis is the standard, several alternative chemical methods exist for the cleavage of benzyl ethers, which could be applied to this compound derivatives, particularly in cases where the substrate contains other functional groups sensitive to hydrogenation. organic-chemistry.org

These alternative strategies include:

Acid-Mediated Cleavage : Strong acids can cleave benzyl ethers. However, this method's applicability is limited by the acid sensitivity of the psilocin molecule itself. organic-chemistry.org

Oxidative Deprotection : The benzyl ether can be oxidized to a benzoate (B1203000) ester, which is then hydrolyzed under basic conditions. organic-chemistry.org Another oxidative method involves the use of single-electron oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org

Lewis Acids : A combination of a Lewis acid, such as boron trichloride (B1173362) (BCl₃), and a cation scavenger can achieve chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org

Dissolving Metal Reduction : Reaction with lithium and a catalytic amount of naphthalene (B1677914) in THF at low temperatures provides a mild method for deprotection. organic-chemistry.org

Ozonolysis : Treatment with ozone can oxidatively remove benzyl ether protecting groups, yielding benzoic esters and the corresponding alcohol after workup. organic-chemistry.org

Post-Deprotection Purification and Handling of Sensitive Products

Psilocin is notoriously unstable, being sensitive to air, light, and acidic conditions, which complicates its purification and handling after deprotection. rexresearch1.comdiva-portal.org The product is prone to oxidation and degradation, often resulting in discoloration of the material. rexresearch1.com

To mitigate these issues, several strategies are employed:

Inert Atmosphere Handling : To prevent oxidation, the psilocin solution is often handled under an inert atmosphere, such as nitrogen, especially during catalyst filtration. nih.gov

Direct ("One-Pot") Functionalization : A common and effective strategy is to avoid the isolation of psilocin altogether. Following debenzylation, the catalyst is filtered off, and the resulting psilocin solution is used directly in a subsequent reaction to form a more stable derivative, such as an ester or phosphate prodrug. diva-portal.orgnih.gov

Specialized Workup Procedures : If isolation is necessary, specific workup protocols can improve purity and stability. One method involves a workup with wet THF and silica (B1680970) gel, allowing for the isolation of psilocin via simple filtration as a white solid with high purity. thieme-connect.com Another approach uses anion exchange resins to remove acidic byproducts that can cause product discoloration and degradation. rexresearch1.com Filtration through a pad of Celite is also a common practice to remove the palladium catalyst efficiently. google.com

Purification of Derivatives : When psilocin is converted to a more stable derivative like an ester, purification is more straightforward. Techniques include preparative chromatography and precipitation as a salt (e.g., fumarate) to yield a stable, handleable solid. nih.gov For phosphorylated products, which may exist as zwitterions, purification can sometimes be achieved by simple trituration and filtration, circumventing the need for chromatography. thieme-connect.com

Table 2: Summary of Purification and Handling Techniques for Psilocin

| Technique | Purpose | Key Features | Reference |

|---|---|---|---|

| Inert Atmosphere | Prevent oxidative degradation | Operations (e.g., filtration) performed under nitrogen. | nih.gov |

| One-Pot Synthesis | Avoid isolation of unstable psilocin | Psilocin solution is used directly for the next synthetic step. | diva-portal.orgnih.gov |

| Specialized Workup | Remove impurities, improve stability | Use of anion exchange resins or silica gel plugs. | rexresearch1.comthieme-connect.com |

| Salt Formation | Isolate product as a stable solid | Precipitation of derivatives as fumarate (B1241708) salts. | nih.gov |

| Recrystallization | High-purity final product | Used for more stable derivatives like psilocybin. | nih.gov |

Analytical Characterization and Quality Control of O Benzyl Psilocin and Its Synthetic Products

Advanced Chromatographic Separation Techniques for Benzylated Indoles

The separation of benzylated indoles, such as O-benzyl psilocin, from complex mixtures is a critical step in their analysis. High-performance liquid chromatography (HPLC) is a dominant and versatile technique for this purpose, offering high resolution and excellent recovery. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of various indolic compounds. nih.gov

For the analysis of 5-benzyloxy-indole, a related benzylated indole (B1671886), a reverse-phase HPLC method using a Newcrom R1 column has been described. sielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com The use of smaller 3 µm particle columns is also an option for faster ultra-performance liquid chromatography (UPLC) applications. sielc.com

Gradient elution strategies are often necessary to achieve optimal separation of complex mixtures of indoles. nih.gov For instance, a multi-step linear gradient elution can be employed to separate various phytohormones, including indoles. mdpi.com The mobile phase composition can be systematically varied to enhance the resolution of closely eluting peaks. mdpi.com

In addition to HPLC, other chromatographic techniques like gas chromatography (GC) and high-performance thin-layer chromatography (HPTLC) can be valuable. nih.gov GC is suitable for the analysis of volatile compounds that can be vaporized without decomposition, while HPTLC offers a rapid and cost-effective method for both qualitative and quantitative analysis. nih.gov

Table 1: Example HPLC Method for Benzylated Indole Separation

| Parameter | Condition |

|---|---|

| Column | Newcrom R1, C18, or equivalent |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV (e.g., 214, 254, 280 nm), Mass Spectrometry (MS) acs.org |

| Flow Rate | Typically 1.0 - 1.5 mL/min acs.org |

| Column Temperature | Optimized for separation (e.g., 35-50°C) mdpi.com |

Spectroscopic Elucidation of this compound Structural Features

Spectroscopic techniques are indispensable for the structural confirmation of this compound and its derivatives. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a comprehensive understanding of the molecule's architecture.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound. biorxiv.orgacs.org The molecular formula for this compound is C19H22N2O, with a corresponding molecular weight of 294.39 g/mol . High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are crucial for elucidating the detailed structure of this compound. acs.orgscispace.com

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): Helps to establish the connectivity between different atoms within the molecule. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for the N-H and O-H stretching of the indole ring, C-H bonds of the aromatic and aliphatic groups, and the C-O ether linkage would be expected.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) at m/z 294.39 |

| ¹H NMR | Signals corresponding to the indole ring protons, the dimethylaminoethyl side chain protons, and the benzyl (B1604629) group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the indole core, the ethylamine (B1201723) side chain, and the benzyl protecting group. |

| Infrared (IR) | Characteristic bands for N-H, aromatic C-H, aliphatic C-H, and C-O ether functional groups. |

Purity Assessment and Impurity Profiling in Synthetic Batches

Ensuring the purity of synthetic batches of this compound is critical. HPLC is the primary method for assessing purity and identifying impurities. acs.orggoogle.com A well-developed HPLC method should be able to separate the main compound from any starting materials, intermediates, by-products, and degradation products. googleapis.com

Common impurities that can arise during the synthesis of psilocybin from psilocin, which may also be relevant in syntheses involving this compound, include debenzylated species and anhydride (B1165640) impurities. googleapis.com For instance, in one synthesis, the impurity profile of a batch showed the main product at 90.0%, with a 6.4% anhydride impurity and a 0.2% N-debenzylated impurity. googleapis.com Another impurity with a mass-to-charge ratio (m/z) of 295.2 was also observed. googleapis.com

Impurity tracking throughout the synthetic process is essential for process optimization and control. googleapis.com The identity of these impurities can often be proposed based on their mass spectral data. googleapis.com

Table 3: Common Impurities in Psilocybin Synthesis and their Potential Relevance to this compound

| Impurity | Potential Origin/Note |

|---|---|

| Debenzylated Psilocin (Psilocin) | Incomplete reaction or degradation of the benzyl protecting group. |

| Anhydride Impurity | A common impurity observed in related syntheses. googleapis.com |

| m/z 295.2 Impurity | An observed impurity in a psilocybin synthesis, the formation of which was found to be temperature-dependent. googleapis.com |

| Tetramethyloxamide | A side-product that can form during the dimethylamine (B145610) addition step if excess oxalyl chloride is present. thieme-connect.com |

Stability Assessment of this compound Intermediates in Various Conditions

The stability of this compound and its synthetic intermediates is a crucial factor for storage, handling, and formulation development. Stability studies are typically conducted under various conditions, including different pH levels, temperatures, and light exposure, to understand the degradation pathways and kinetics. nih.gov

Studies on related psilocin derivatives have shown that stability can be highly dependent on the chemical structure and the conditions. nih.gov For example, the stability of some psilocin esters was assessed in 1.0 M HCl, 0.10 M HCl (simulating stomach acid), and 1.0 M NaHCO3. nih.gov While psilocin itself is known to be unstable and prone to degradation, certain prodrug forms, including some esters, have demonstrated improved stability. acs.orgnih.gov

In one study, a glyoxalylamide intermediate in a psilocybin synthesis was found to be stable for several months under ambient conditions when purified. thieme-connect.com In contrast, another intermediate was found to decompose rapidly in the presence of residual oxalyl chloride, highlighting the importance of process control for intermediate stability. thieme-connect.com

The stability of this compound itself is a key consideration, as it serves as a protected precursor to psilocin. Its stability under various conditions would influence its shelf-life and the design of subsequent synthetic steps.

Table 4: Stability of Related Compounds Under Different Conditions

| Compound/Intermediate | Condition | Observation | Reference |

|---|---|---|---|

| Psilocin Salts | 1.0 M HCl, 24h | High stability, no observable degradation by LCMS. | nih.gov |

| Psilocybin | 1.0 M HCl, 24h | Stable. | nih.gov |

| Various Psilocin Esters | 0.1 M HCl | Most compounds demonstrated stability. | nih.gov |

| Glyoxalylamide Intermediate | Ambient, several months | No apparent degradation when purified. | thieme-connect.com |

Research Implications and Future Directions in O Benzyl Psilocin Chemistry

Advancements in Efficient and Scalable Synthetic Routes to Key Tryptamines

The tryptamine (B22526) skeleton is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. grinnell.edu Consequently, the development of efficient and scalable methods for its synthesis is of paramount importance. While tryptamine itself is commercially available, functionally substituted derivatives, which are crucial for medicinal chemistry, are often expensive and difficult to obtain. grinnell.edu

Early syntheses of psilocin and psilocybin, developed by Hofmann, involved the use of 4-benzyloxyindole (B23222) as a starting material. nih.govnih.gov This approach protects the reactive 4-hydroxy group, allowing for the introduction of the dimethylaminoethyl side chain at the 3-position. nih.gov The synthesis typically proceeds via reaction with oxalyl chloride, followed by dimethylamine (B145610), and subsequent reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH4). nih.govnih.gov The final step involves the debenzylation, commonly achieved through catalytic hydrogenation with palladium on carbon (Pd/C), to yield psilocin. nih.govuniurb.it

Several improvements to this classical route have been developed to enhance yield, purity, and scalability. thieme-connect.com For instance, Shirota and colleagues developed a gram-scale synthesis of psilocin and psilocybin from 4-hydroxyindole (B18505) that notably avoids chromatographic purification. nih.govresearchgate.net Their method highlighted the spontaneous intramolecular migration of a benzyl (B1604629) group during the phosphorylation step, forming a zwitterionic intermediate that facilitates purification by simple filtration. nih.govthieme-connect.com More recently, a second-generation, kilogram-scale synthesis of psilocybin has been reported, which optimizes the Speeter-Anthony tryptamine synthesis to produce psilocin and then employs a direct phosphorylation method using phosphorus oxychloride, circumventing the need for benzyl protecting groups altogether in that specific step. acs.org

Alternative strategies for constructing the tryptamine core have also emerged. One such method involves a palladium-catalyzed cyclization of a protected 2-iodo-3-methoxyaniline (B1590050) with a suitably substituted silyl (B83357) acetylene (B1199291) to form the 4-hydroxytryptamine (B1209533) scaffold. researchgate.net Another innovative approach utilizes the ring-opening of β-carbolines, synthesized via a Pictet-Spengler reaction, to introduce various benzyl groups at the C-2 position of tryptamine. researchgate.net Radical cyclization of 2-iodoaryl allenyl amines has also been shown to be an efficient method for constructing indole (B1671886) structures and subsequently tryptamine derivatives. acs.orgresearchgate.net

These advancements in synthetic methodology are crucial for producing psilocin, O-benzyl psilocin, and other key tryptamine intermediates on a larger scale, which is essential for extensive preclinical and clinical research. google.comwipo.int

Contributions to Drug Discovery by Enabling Access to Diversified Libraries

The ability to efficiently synthesize this compound and other protected tryptamines provides a powerful platform for generating diversified chemical libraries for drug discovery. grinnell.edursc.org The tryptamine scaffold can be readily modified at various positions, including the indole ring and the aminoethyl side chain, to create a wide range of analogs with potentially unique pharmacological profiles. grinnell.edutandfonline.com

The use of protecting groups, such as the benzyl group in this compound, is critical in this process. It allows for selective chemical transformations at other parts of the molecule without affecting the sensitive hydroxyl group. nih.gov Once the desired modifications are in place, the benzyl group can be cleanly removed to yield the final active compound. uniurb.it This strategy has been employed to synthesize a variety of psilocin prodrugs with different linkers attached to the 4-hydroxy group, including esters and carbonates, in an effort to modulate the pharmacokinetic properties of the parent drug. nih.govacs.org

Furthermore, the development of multicomponent reactions, such as the Ugi reaction, has facilitated the rapid construction of complex tryptamine-based molecules from simple starting materials. rsc.orgrsc.org This approach allows for the creation of large and diverse libraries of compounds that can be screened for various biological activities, from anticancer to neuropsychiatric applications. rsc.orgresearchgate.net For example, a library of tryptamine-piperazine-2,5-dione derivatives was synthesized and evaluated for their potential as anticancer agents. rsc.org

The creation of these diversified libraries is essential for exploring the structure-activity relationships (SAR) of tryptamine derivatives. grinnell.edu By systematically altering the structure of the tryptamine core and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for desired pharmacological effects and optimize lead compounds for improved potency, selectivity, and safety. nih.govrsc.org This approach has been used to develop psilocybin analogs with altered selectivity for serotonin (B10506) receptors and to create non-hallucinogenic compounds that may still offer therapeutic benefits. nih.gov

Green Chemistry Principles in Benzylation and Debenzylation Protocols

While the use of benzyl protecting groups is a powerful tool in organic synthesis, traditional methods for their introduction and removal often involve harsh reagents and generate significant waste, running counter to the principles of green chemistry. acs.org For instance, the debenzylation step commonly relies on catalytic hydrogenation, which often requires flammable solvents and catalysts that need to be carefully handled and disposed of. nih.govuniurb.it

In response to these challenges, there is a growing interest in developing greener alternatives for benzylation and debenzylation reactions. One promising approach involves the use of enzyme-based catalysts. For example, laccase from Trametes versicolor, in combination with TEMPO, has been shown to be an efficient system for the chemoselective N-debenzylation of primary amines in an aqueous medium, using oxygen as the final oxidant. uniovi.es This method offers a milder and more environmentally friendly alternative to traditional chemical methods. uniovi.es

Another strategy to improve the greenness of these processes is to develop synthetic routes that minimize the number of steps and avoid the use of protecting groups altogether. The development of a direct phosphorylation method for psilocin using phosphorus oxychloride is a significant step in this direction, as it eliminates the need for the benzyl-protecting group strategy, which has poor atom economy. acs.org

The choice of solvents and reagents also plays a crucial role in the environmental impact of a synthetic process. The development of syntheses that utilize more benign solvents and avoid the use of toxic or hazardous reagents is a key goal of green chemistry. Researchers are continuously exploring new catalytic systems and reaction conditions to improve the efficiency and sustainability of tryptamine synthesis.

Strategic Opportunities for Biomimetic and Chemoenzymatic Synthesis

Nature provides a blueprint for the synthesis of complex molecules like psilocybin through highly efficient and selective enzymatic pathways. acs.org Understanding these biosynthetic pathways opens up exciting opportunities for developing biomimetic and chemoenzymatic synthetic strategies that can offer significant advantages over traditional chemical methods. nih.gov

The biosynthetic pathway to psilocybin in "magic mushrooms" has been elucidated, identifying the key enzymes responsible for the conversion of L-tryptophan to psilocybin. acs.org This knowledge has paved the way for the development of one-pot enzymatic syntheses of psilocybin from 4-hydroxy-L-tryptophan. acs.org

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, has emerged as a powerful tool for the production of psilocybin and its analogs. rsc.orgnih.govacs.org For example, a hybrid synthetic/biocatalytic route has been developed for the gram-scale production of psilocybin. nih.gov This process involves the chemical synthesis of a precursor, which is then enzymatically converted to the final product. nih.gov Specifically, chemically synthesized 5-methylpsilocin was enzymatically phosphorylated using the kinase PsiK from Psilocybe cubensis to produce 5-methylpsilocybin. nih.govacs.org This approach circumvents the challenging chemical phosphorylation step and offers a more efficient and sustainable method for producing psilocybin analogs. nih.gov

The use of enzymes in synthesis can also enable the production of novel compounds that are difficult to access through traditional chemical methods. The enzymatic flexibility of PsiK has been leveraged to produce a variety of psilocybin analogs, expanding the chemical space available for drug discovery. nih.govacs.org

Looking ahead, the integration of synthetic biology and metabolic engineering holds great promise for the large-scale, sustainable production of psilocybin and other valuable tryptamines. nih.gov By engineering microorganisms to express the necessary biosynthetic enzymes, it may be possible to produce these compounds from simple, renewable feedstocks, further reducing the environmental impact and cost of production. mdpi.com

Q & A

Q. How can computational tools predict the synthetic feasibility of novel this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.